molecular formula C20H24FN3O6S B2746403 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide CAS No. 872724-14-6

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2746403
CAS RN: 872724-14-6
M. Wt: 453.49
InChI Key: BCFURRAYOPSZPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis would involve understanding these reactions, including the reactants, conditions, and catalysts used .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and possible uses .


Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound might behave under different conditions .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions may induce conformational changes in the target proteins or enzymes, altering their activity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may be involved in pathways related to signal transduction, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as solubility, stability, and molecular size can influence these properties and thus the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and thus its ability to interact with its targets .

Safety and Hazards

This would involve assessing any risks associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O6S/c1-14-12-15(21)5-6-17(14)31(27,28)24-9-3-11-30-18(24)13-23-20(26)19(25)22-8-7-16-4-2-10-29-16/h2,4-6,10,12,18H,3,7-9,11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFURRAYOPSZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

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